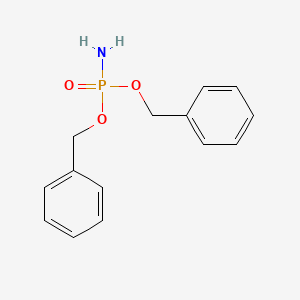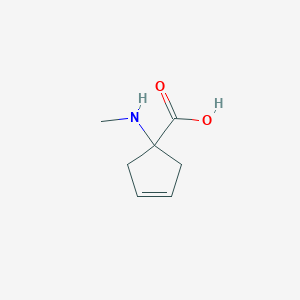
5-Phenylpyrazine-2,3-dicarboxylic acid
Descripción general
Descripción
5-Phenylpyrazine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 39784-64-0 and a molecular weight of 244.21 . It is a more lipophilic derivative of pyrazinoic acid .
Synthesis Analysis
The synthesis of pyrazine derivatives, including this compound, has been a subject of research due to their versatility in pharmacological activity . For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides have been synthesized with comparable or improved efficacy against M. tuberculosis H37Rv . A new 3D coordination polymer, [Cd (pzdc) (bpy)] n (pzdc = pyrazine-2,3-dicarboxylic acid, bpy = 2,2′-bipyridine), has also been hydrothermally synthesized .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12 H8 N2 O4 . Pyrazine derivatives are known for their versatility in pharmacological activity and are among the most widely known heterocyclic compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that derivatives of phenylpyrazine, specifically those incorporating chloro-N-phenylpyrazine-2-carboxamide motifs, exhibit significant antimycobacterial activity. These compounds have been shown to inhibit Mycobacterium tuberculosis and other mycobacterial strains effectively. For instance, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide exhibited potent activity across various tested strains, underscoring the potential of phenylpyrazine derivatives in antimycobacterial applications (Zítko et al., 2013).
Synthesis Methodologies
The synthesis of phenylpyrazine derivatives, including 5-Phenylpyrazine-2,3-dicarboxylic acid analogs, is crucial for exploring their applications in various fields. One study outlined the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, via chemical, electrochemical, and microbial synthesis methods, highlighting the compound's significance in pharmaceutical manufacturing (Bai Jin-quan, 2013).
Material Science
In material science, the structural and functional versatility of pyrazine derivatives is explored through their incorporation into coordination polymers. These compounds serve as building blocks for creating materials with potential applications in luminescence and catalysis. For example, the use of biphenyl-3,5-dicarboxylic acid (a related compound) in synthesizing luminescent Zn/Cd coordination polymers illustrates the adaptability of pyrazine-based compounds in developing new materials with desirable properties (Wei Huang et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Phenylpyrazine-2,3-dicarboxylic acid is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity . Pyrazine derivatives have been observed to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties . .
Mode of Action
It’s known that pyrazine derivatives interact with their targets to exert their pharmacological effects
Biochemical Pathways
Pyrazine derivatives are known to affect various biochemical pathways due to their diverse biological activities . .
Result of Action
It’s known that pyrazine derivatives can exert various pharmacological effects
Action Environment
It’s known that environmental factors can significantly influence the action of a compound
Propiedades
IUPAC Name |
5-phenylpyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-10(12(17)18)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNQBRXIQYSNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508904 | |
| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39784-64-0 | |
| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)








